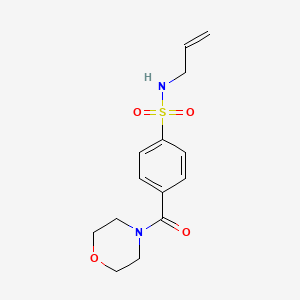

N-allyl-4-(4-morpholinylcarbonyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-allyl-4-(4-morpholinylcarbonyl)benzenesulfonamide and related compounds often involves cyclocondensation reactions, starting with key intermediates like β-diketones or isothiocyanates, followed by reactions with suitable amine derivatives. For instance, the design and synthesis of similar benzenesulfonamide derivatives have been reported, which are prepared through cyclocondensation reactions and further functionalized to enhance their biological activity (Kumar et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically carried out using spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). These techniques confirm the chemical structure and help in understanding the molecular interactions involved in their biological activity (Kumar et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-allyl-4-(4-morpholinylcarbonyl)benzenesulfonamide derivatives towards various reagents can lead to the formation of novel compounds with potential pharmacological activities. The introduction of substituents at strategic positions can significantly affect their reactivity and interaction with biological targets, as demonstrated in the synthesis and evaluation of benzenesulfonamides as inhibitors and anticancer agents (Röver et al., 1997; Gul et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug design. Advanced techniques like X-ray crystallography provide detailed insights into their crystal structures and intermolecular interactions, which are essential for understanding their aggregation behavior and solubility characteristics (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the N-allyl-4-(4-morpholinylcarbonyl)benzenesulfonamide structure. These properties are pivotal in dictating their mechanism of action, stability, and interaction with biological targets. The presence of the sulfonamide group, in particular, plays a crucial role in their biological activity, serving as a hinge for interactions with enzymes or receptors (Buemi et al., 2019).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Compounds structurally related to N-allyl-4-(4-morpholinylcarbonyl)benzenesulfonamide have shown potential in treating idiopathic pulmonary fibrosis and cough through the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways (Norman, 2014). Furthermore, ureido-substituted benzenesulfonamides have demonstrated antimetastatic activity in breast cancer models, highlighting their potential in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Organic Synthesis and Catalysis

Sulfonamide-substituted compounds, including those with morpholine groups, have been utilized as catalysts and reagents in organic synthesis. For instance, sulfonamide-substituted iron phthalocyanine has been explored for its role in the oxidation of olefins, displaying remarkable stability and catalytic efficiency (Işci et al., 2014). Additionally, benzenesulfinyl morpholine has been applied as a promoter in one-pot oligosaccharide synthesis, demonstrating its utility in complex carbohydrate assembly (Wang et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Several studies have focused on the inhibitory effects of sulfonamide derivatives on carbonic anhydrases, enzymes involved in various physiological processes. For example, benzenesulfonamides incorporating 1,3,5-triazine motifs have shown antioxidant properties and inhibitory activity against enzymes relevant to Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020). Moreover, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of carbonic anhydrase IX, a target for anticancer therapy (Lolak & Akocak et al., 2019).

Propriétés

IUPAC Name |

4-(morpholine-4-carbonyl)-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-2-7-15-21(18,19)13-5-3-12(4-6-13)14(17)16-8-10-20-11-9-16/h2-6,15H,1,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACWLOPGLLWKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholine-4-carbonyl)-N-prop-2-enylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)

![2-(4-tert-butylphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4583617.png)

![2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4583650.png)

methanone](/img/structure/B4583657.png)

![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)

![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)

![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)

![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)

![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)

![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)